3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine
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Overview
Description
3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. This compound is characterized by the presence of a nitro group at the 3-position and an octyl group at the N-position of the imidazo[1,2-B]pyridazine core. The unique structure of this compound makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine typically involves the following steps:
Formation of the Imidazo[1,2-B]pyridazine Core: This can be achieved through various synthetic routes, including condensation reactions, multicomponent reactions, and oxidative coupling.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using common nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Octyl Group: The octyl group can be attached through alkylation reactions using octyl halides in the presence of a base.
Industrial production methods for this compound may involve optimized versions of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the octyl group.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal hydrides, and octyl halides. Major products formed from these reactions include amino derivatives and substituted imidazo[1,2-B]pyridazines .
Scientific Research Applications
3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The nitro group and the imidazo[1,2-B]pyridazine core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyridazines: These compounds have a similar nitrogen-containing ring but lack the imidazo fusion.
Pyridazinones: These derivatives contain an oxygen atom in the ring and exhibit different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
37990-80-0 |
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Molecular Formula |
C14H21N5O2 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
3-nitro-N-octylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H21N5O2/c1-2-3-4-5-6-7-10-15-12-8-9-13-16-11-14(19(20)21)18(13)17-12/h8-9,11H,2-7,10H2,1H3,(H,15,17) |
InChI Key |
ZMSYLDYQZOFXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=NN2C(=NC=C2[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
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